molecular formula C21H19ClN4O B11135681 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11135681
M. Wt: 378.9 g/mol
InChI Key: CTKYWVGUDQULRP-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that features a complex structure combining a chlorophenyl group, an indole moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

    Indole Derivative Formation: The indole moiety is synthesized separately, often starting from an indole precursor through electrophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole derivative with the pyrazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the chlorophenyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group and the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, and various electrophiles or nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of indole-based signaling pathways and receptor interactions.

Medicine

In medicinal chemistry, 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties. It may act as a lead compound for developing drugs targeting specific receptors or enzymes.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural versatility allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The indole moiety can mimic natural ligands, allowing the compound to modulate biological pathways. The pyrazole ring may contribute to binding affinity and specificity, while the chlorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.

    3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.

    3-(2-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide: The chlorophenyl group is replaced with a bromophenyl group.

Uniqueness

The unique combination of the chlorophenyl, indole, and pyrazole moieties in 3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide provides distinct chemical and biological properties. This compound’s specific arrangement allows for unique interactions with biological targets and chemical reagents, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C21H19ClN4O/c1-26-20(12-19(25-26)16-7-2-4-8-17(16)22)21(27)23-11-10-14-13-24-18-9-5-3-6-15(14)18/h2-9,12-13,24H,10-11H2,1H3,(H,23,27)

InChI Key

CTKYWVGUDQULRP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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